molecular formula C13H15NO2 B7606717 N-(2-acetylphenyl)cyclobutanecarboxamide

N-(2-acetylphenyl)cyclobutanecarboxamide

Cat. No.: B7606717
M. Wt: 217.26 g/mol
InChI Key: DOZDFEFQAACCES-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C13H15NO2 It is a derivative of cyclobutanecarboxamide, where the amide nitrogen is substituted with a 2-acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-acetylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

N-(2-acetylphenyl)cyclobutanecarboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It can be used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(2-acetylphenyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

    N-(2-acetylphenyl)cyclopentanecarboxamide: Similar structure but with a cyclopentane ring instead of a cyclobutane ring. The difference in ring size can affect the compound’s reactivity and biological activity.

    N-(2-acetylphenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, which may result in different steric and electronic properties compared to the cyclobutane derivative.

    N-(2-acetylphenyl)benzamide: Features a benzene ring instead of a cyclobutane ring. The aromatic ring can influence the compound’s chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its cyclobutane ring, which imparts distinct structural and electronic characteristics

Properties

IUPAC Name

N-(2-acetylphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9(15)11-7-2-3-8-12(11)14-13(16)10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZDFEFQAACCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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